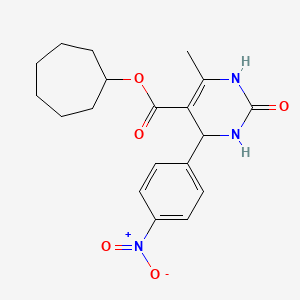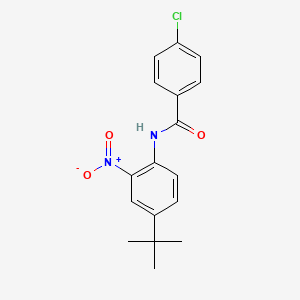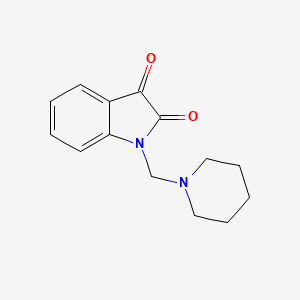![molecular formula C37H20N2O5 B15043695 5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15043695.png)
5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure comprising naphthalene and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of naphthylacetonitrile with anthracene aldehyde, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthalene and isoindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and selectivity towards biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)ethanol: Shares the naphthalene moiety but differs in its functional groups and overall structure.
Naphthalen-1-yl-acetic acid: Another naphthalene derivative with distinct chemical properties and applications.
Uniqueness
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its dual naphthalene and isoindole structure, which imparts unique electronic and steric properties. These features make it a valuable compound for various advanced applications in scientific research and industry.
Properties
Molecular Formula |
C37H20N2O5 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(2-naphthalen-1-yl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C37H20N2O5/c40-33(23-15-17-27-29(19-23)36(43)38(34(27)41)31-13-5-9-21-7-1-3-11-25(21)31)24-16-18-28-30(20-24)37(44)39(35(28)42)32-14-6-10-22-8-2-4-12-26(22)32/h1-20H |
InChI Key |
HGWOHJGVAVRJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B15043628.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
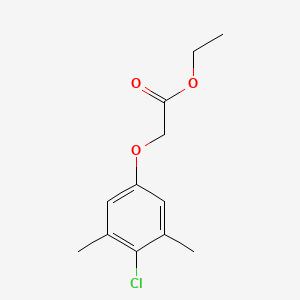
![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
![6-Methyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15043645.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15043649.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15043677.png)
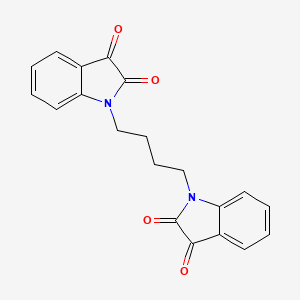
![2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol](/img/structure/B15043684.png)
![5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine](/img/structure/B15043687.png)
